molecular formula C19H22ClN3O2 B2741155 Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 339011-26-6

Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Cat. No.: B2741155
CAS No.: 339011-26-6
M. Wt: 359.85
InChI Key: BUIVKZPLCMAXHI-UHFFFAOYSA-N
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Description

Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using nucleophilic aromatic substitution reactions.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately through methods such as the Hantzsch pyridine synthesis.

    Coupling of Piperazine and Pyridine Rings: The final step involves coupling the piperazine and pyridine rings through esterification reactions using appropriate carboxylic acid derivatives and alcohols.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industry: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
  • Propan-2-yl 6-[4-(4-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
  • Propan-2-yl 6-[4-(3-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Uniqueness

Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate is unique due to the specific positioning of the 3-chlorophenyl group on the piperazine ring, which can influence its binding affinity and selectivity for biological targets. This structural feature may result in distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-14(2)25-19(24)15-6-7-18(21-13-15)23-10-8-22(9-11-23)17-5-3-4-16(20)12-17/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIVKZPLCMAXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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